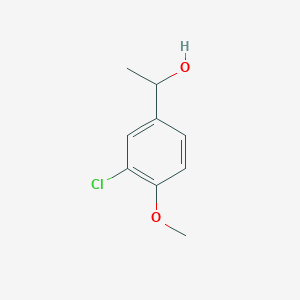

1-(3-Chloro-4-methoxyphenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "1-(3-Chloro-4-methoxyphenyl)ethan-1-ol" involves regiospecific reactions, where the correct identification of regioisomers can be challenging and often requires single-crystal X-ray analysis for unambiguous structure determination. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrates the complexities involved in synthesizing compounds with chloro and methoxy substituents on the aromatic ring, highlighting the intricate control needed over reaction conditions and the importance of analytical techniques for structure confirmation (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of compounds akin to "1-(3-Chloro-4-methoxyphenyl)ethan-1-ol" is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The crystal structure of related compounds reveals the presence of hydrogen-bonded dimers and unique conformational differences that impact the compound's physical and chemical properties. This level of structural insight is crucial for understanding the interactions that govern the compound's behavior in different environments (Zhang, Qin, Wang, & Qu, 2007).

Chemical Reactions and Properties

Chemical reactions involving "1-(3-Chloro-4-methoxyphenyl)ethan-1-ol" and its derivatives can lead to the formation of a variety of structurally diverse molecules. For example, the catalysis of aerobic C–C bond cleavage demonstrates the compound's reactivity and its potential as a precursor for synthesizing new molecules with applications in drug development and materials science. The ability to manipulate the compound through chemical reactions expands its utility across different research fields (Okamoto, Sasaki, Shimada, & Oka, 1985).

Aplicaciones Científicas De Investigación

Mechanistic Insights into Chemical Processes

- Lignin Model Compound Acidolysis : Yokoyama (2015) reviewed the acidolysis of lignin model compounds, emphasizing the significance of the γ-hydroxymethyl group's presence. This study provides insights into the cleavage mechanisms of β-O-4 bonds in lignin, demonstrating the intricate pathways involved in lignin depolymerization. Such research could have implications for developing more efficient methods for lignin valorization, potentially making compounds like 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol valuable intermediates in biomass conversion processes (Yokoyama, 2015).

Environmental and Health Implications

- Endocrine Disruption and Environmental Estrogens : Cummings (1997) discussed methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, highlighting the adverse effects on fertility, pregnancy, and developmental processes in both females and males. This research underscores the environmental and health concerns associated with organochlorine compounds, which may share structural similarities or metabolic pathways with 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, pointing to the importance of understanding such chemicals' environmental persistence and biological impacts (Cummings, 1997).

Applications in Material Science and Organic Synthesis

- Synthetic Pathways and Structural Properties : The synthesis of novel compounds through reactions involving chloral and substituted anilines, leading to a series of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrates the potential of using specific chlorinated and methoxylated precursors for generating structurally diverse molecules. This work by Issac and Tierney (1996) provides valuable insights into the synthetic versatility of chloral-derived compounds, potentially including 1-(3-Chloro-4-methoxyphenyl)ethan-1-ol, for applications in developing new materials or biologically active molecules (Issac & Tierney, 1996).

Propiedades

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMUIQOGSCVYJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-methoxyphenyl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.